molecular formula C7H9BrN2 B1292488 5-Bromo-N,N-dimethylpyridin-3-amine CAS No. 342602-87-3

5-Bromo-N,N-dimethylpyridin-3-amine

Cat. No.: B1292488
CAS No.: 342602-87-3
M. Wt: 201.06 g/mol
InChI Key: ORIMPJHDGVFITH-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethylpyridin-3-amine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Amination of Polyhalopyridines

One significant application involves the selective amination of polyhalopyridines. For instance, Ji, Li, and Bunnelle (2003) demonstrated that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity. This process highlights the compound's role in synthesizing amino-substituted pyridines, which are crucial intermediates in pharmaceuticals and agrochemicals production (Jianguo Ji, Tao Li, W. Bunnelle, 2003).

Amination in Liquid Ammonia

Another application is observed in the work by Does and Hertog (2010), where potassium amide in liquid ammonia acts on methyl-substituted bromopyridines, including 5-bromo derivatives. This study provides insights into the mechanisms of nucleophilic substitution in pyridine derivatives and the influence of substituents on reaction courses (L. V. D. Does, H. J. Hertog, 2010).

Synthesis of Polyheterocyclic Systems

Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems. This research underscores the compound's utility in developing novel heterocyclic compounds with potential biological activities (E. Abdel‐Latif, Fatima S. Mehdhar, Ghada E. Abdel-Ghani, 2019).

Novel Pyridine Derivatives Synthesis

Ahmad et al. (2017) described the synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine. This process illustrates the compound's versatility in facilitating the creation of complex organic molecules with varied biological activities (Gulraiz Ahmad, N. Rasool, H. Ikram, et al., 2017).

Safety and Hazards

5-Bromo-N,N-dimethylpyridin-3-amine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

5-bromo-N,N-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIMPJHDGVFITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634086
Record name 5-Bromo-N,N-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342602-87-3
Record name 5-Bromo-N,N-dimethylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyridine (XLII) (2.37 g, 10.0 mmol) in dry DMF (20.0 mL) was added K2CO3 (4.5 g, 33 mmol) and dimethylamino hydrochloride (1.79 g, 22 mmol). The mixture was heated overnight at 200° C. in a sealed tube. The solution was cooled to room temperature and excess DMF was removed under vacuum. The residue was partitioned between EtOAc and water. The organic phase was separated. The aqueous phase was washed with EtOAc and the combined organic phases were dried over MgSO4, and concentrated to afford 5-bromo-N,N-dimethylpyridin-3-amine (XLIII) as an off-white solid (1.78 g, 8.85 mmol, 88% yield). 1H NMR (DMSO-d6, 500 MHz) δ ppm 2.94 (s, 6H), 7.25 (t, J=2 Hz, 1H), 7.91 (d, J=2 Hz, 1H), 8.07 (d, J=2 Hz, 1H); ESIMS found C7H9BrN2 m/z 201.1 (M+H).
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2.37 g
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4.5 g
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1.79 g
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20 mL
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Synthesis routes and methods II

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